JWG-071

Description

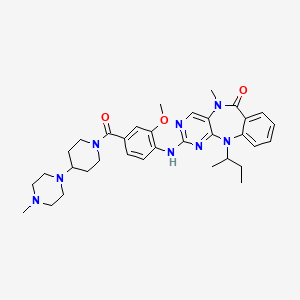

Structure

3D Structure

Properties

IUPAC Name |

11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOMSOYIIVIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JWG-071 ERK5 inhibitor mechanism of action

An In-depth Technical Guide to the Mechanism of Action of JWG-071, a Selective ERK5 Inhibitor

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Unlike other MAPKs, ERK5 possesses a unique C-terminal tail containing a nuclear localization sequence and a transcriptional activation domain, allowing it to directly regulate gene expression.[3] The ERK5 signaling pathway is initiated by upstream kinases, primarily MEK5, in response to growth factors and cellular stress.[2] This cascade plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and migration.[1][4] Growing evidence implicates the dysregulation of the MEK5-ERK5 pathway in the onset, progression, and metastasis of numerous cancers, making it a promising target for therapeutic intervention.[5][6]

This compound was developed as a kinase-selective chemical probe for ERK5.[7][8] It emerged from the optimization of previous inhibitors, such as XMD8-92, to improve selectivity against other proteins, notably the bromodomain-containing protein 4 (BRD4), a common off-target that confounded earlier studies.[3][9] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

The ERK5 Signaling Pathway

The canonical MEK5-ERK5 signaling pathway is a three-tiered kinase cascade. It is typically initiated by mitogens or stress signals that activate MAP3Ks (MEKK2/3). These kinases then phosphorylate and activate MEK5, the direct upstream activator of ERK5.[10] Activated MEK5, in turn, phosphorylates the TEY motif within the activation loop of ERK5's N-terminal kinase domain.[10] This phosphorylation event activates ERK5's kinase function, leading to autophosphorylation of its C-terminal domain, which facilitates its translocation into the nucleus.[10] In the nucleus, ERK5 phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor 2 (MEF2) family, c-Myc, and NF-κB, to regulate the expression of genes involved in cell proliferation, survival, and invasion.[4][5][6]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that targets the kinase domain of ERK5.[11] By binding to the ATP pocket, it prevents the phosphorylation of downstream substrates, thereby blocking the entire signaling cascade. A key feature of this compound is its improved selectivity for ERK5 over BRD4, which was a significant confounding factor with the earlier inhibitor, XMD8-92.[3][9] This selectivity is attributed to the addition of a sec-butyl substituent that creates a steric clash with the αC-helix of BRD4.[3]

The inhibition of ERK5 kinase activity by this compound has been shown to produce several key anti-cancer effects in various cell lines:

-

Inhibition of Proliferation: this compound impairs both basal and EGF-induced cell proliferation and colony formation in endometrial and cervical cancer cells.[9]

-

Induction of Apoptosis: In endometrial cancer cell lines (Ishikawa, AN3CA, and ARK1), this compound treatment leads to a significant increase in apoptosis, evidenced by increased Annexin V staining, chromatin condensation, and activation of caspase-3.[9]

-

Induction of Cellular Senescence: In melanoma cells, both genetic and pharmacological inhibition of ERK5 with this compound elicits cellular senescence, a state of irreversible cell-cycle arrest.[12] This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[12]

It is important to note that while this compound is a potent ERK5 inhibitor, it also exhibits activity against other kinases, such as LRRK2, DCAMKL1, DCAMKL2, and PLK4.[3][10] Therefore, when interpreting cellular data, the potential for off-target effects should be considered.[3]

Quantitative Data

The following tables summarize the quantitative data for this compound's inhibitory activity and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Source |

| ERK5 (MAPK7) | 88 - 90 | [7][9][13] |

| LRRK2 | 109 | [7][13] |

| DCAMKL2 | 223 | [11] |

| PLK4 | 328 | [11] |

| BRD4 | > 6,000 | [9] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Source |

| Ishikawa | Endometrial Cancer | Cell Viability | ~2-3 | [9] |

| AN3CA | Endometrial Cancer | Cell Viability | ~2-3 | [9] |

| ARK1 | Endometrial Cancer | Cell Viability | ~2-3 | [9] |

| HeLa | Cervical Cancer | Autophosphorylation | 0.020 | [11] |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Source |

| Oral Bioavailability | 84% | [9] |

| Tmax | 1 hour | [9] |

| Half-life (t1/2) | 4.34 hours | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of this compound.

1. In Vitro Kinase Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of ERK5 kinase activity (IC50).

-

Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.[14] Advanced formats often use fluorescence resonance energy transfer (FRET) or other non-radioactive methods for detection.[14]

-

General Protocol:

-

Recombinant human ERK5 enzyme is incubated with a specific peptide substrate and ATP.

-

This compound is added in a series of dilutions to different wells.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The amount of phosphorylated substrate is quantified using a detection reagent and a plate reader.

-

IC50 values are calculated by plotting the percent inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

2. Western Blotting

-

Objective: To detect changes in the levels and phosphorylation status of specific proteins in cells treated with this compound.

-

General Protocol:

-

Cancer cells (e.g., HeLa, Ishikawa) are seeded and grown to a suitable confluency.

-

Cells are serum-starved and then pre-treated with this compound for a specified time before stimulation with a growth factor like EGF to induce ERK5 phosphorylation.[9]

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total ERK5, phospho-ERK5, cleaved caspase-3, cleaved PARP, or a loading control (e.g., GAPDH).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Active ERK5 is often identified as a slower migrating band due to autophosphorylation.[9]

-

3. Cell Viability / Proliferation Assay (MTT Assay)

-

Objective: To measure the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation.

-

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of this compound.

-

Cells are incubated for a period of 24 to 72 hours.[12]

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours.[12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader.[12]

-

4. Flow Cytometry for Apoptosis (Annexin V-PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

-

General Protocol:

-

Cells are treated with this compound for a specified duration (e.g., 24-48 hours).

-

Both adherent and floating cells are collected and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes) are added.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of ERK5. Its mechanism of action centers on the ATP-competitive inhibition of the ERK5 kinase domain, leading to the suppression of downstream signaling pathways that are critical for cancer cell proliferation and survival. The cellular consequences of ERK5 inhibition by this compound include reduced proliferation, induction of apoptosis, and promotion of cellular senescence. With its improved selectivity over BRD4 and favorable pharmacokinetic profile, this compound serves as a critical tool for preclinical studies aimed at validating the MEK5-ERK5 pathway as a therapeutic target in oncology and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of ERK5 on the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer [mdpi.com]

- 5. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 11. graylab.stanford.edu [graylab.stanford.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

JWG-071: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2] It has emerged as a valuable tool for dissecting the intricate roles of the MEK5/ERK5 signaling pathway in various physiological and pathological processes, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols for its characterization and use in research settings.

Chemical Structure and Properties

This compound is a benzo[e]pyrimido-[5,4-b][3][4]diazepin-6-one derivative. Its structure is characterized by a central diazepinone ring system.

-

Chemical Name: 2-((2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl)amino)-5,11-dimethyl-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one[2]

-

Molecular Formula: C₃₄H₄₄N₈O₃

-

Molecular Weight: 612.76 g/mol [1]

-

CAS Number: 2250323-50-1[1]

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP pocket of the ERK5 kinase domain.[5] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals along the MEK5/ERK5 pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[6][7] Dysregulation of the MEK5/ERK5 pathway has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This compound exhibits significantly improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) compared to earlier ERK5 inhibitors like XMD8-92.[5]

Quantitative Data

The inhibitory activity of this compound against its primary target and key off-targets has been quantified through various in vitro assays.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ERK5 | 88 | In vitro kinase assay | [1][3] |

| LRRK2 | 109 | In vitro kinase assay | [1][3] |

| DCAMKL2 | 223 | Invitrogen Z-lyte | [2] |

| PLK4 | 328 | Invitrogen Lanthascreen | [2] |

| BRD4 | >10,000 | [5] |

Signaling Pathway Diagram

The following diagram illustrates the canonical MEK5/ERK5 signaling pathway and the point of inhibition by this compound.

Caption: MEK5/ERK5 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, synthesized from published research.

In Vitro Kinase Assay (ERK5 Inhibition)

This protocol is designed to determine the IC₅₀ of this compound against ERK5.

Materials:

-

Recombinant active ERK5 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP

-

Non-radioactive ATP

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the following to each well:

-

Kinase Assay Buffer

-

Recombinant active ERK5 enzyme (final concentration typically in the low nM range, to be optimized)

-

Myelin Basic Protein (MBP) substrate (e.g., 10-20 µ g/reaction )

-

This compound dilution or DMSO vehicle control

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP (e.g., 10 µCi/reaction) and non-radioactive ATP (final concentration to approximate the Kₘ for ATP, e.g., 10-100 µM).

-

Incubate the reaction at 30°C for 20-30 minutes. The reaction time should be within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively (e.g., 3-4 times for 15 minutes each) in phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

-

Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for Phospho-ERK5

This protocol details the detection of phosphorylated ERK5 (p-ERK5) in cells treated with this compound.

Materials:

-

Cell culture medium, serum, and appropriate cell lines (e.g., HeLa, Ishikawa, AN3CA)

-

This compound stock solution (in DMSO)

-

Stimulant (e.g., Epidermal Growth Factor, EGF)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology #3371, typically used at 1:1000 dilution)[8]

-

Rabbit anti-total ERK5 (e.g., Cell Signaling Technology #3372, typically used at 1:1000 dilution)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor like EGF (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes) to induce ERK5 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST (3 x 10 minutes).

-

Apply ECL detection reagents and visualize the protein bands using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed for total ERK5 and a loading control protein.

Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Ishikawa, AN3CA)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or a DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO-treated control cells.

-

Determine the IC₅₀ value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a critical research tool for investigating the MEK5/ERK5 signaling pathway. Its selectivity and potency make it superior to earlier inhibitors for delineating the specific functions of ERK5 in health and disease. The provided data and protocols offer a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of ERK5 biology and its potential as a therapeutic target.

References

- 1. selleckchem.com [selleckchem.com]

- 2. graylab.stanford.edu [graylab.stanford.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 8. Phospho-Erk5 (Thr218/Tyr220) Antibody | Cell Signaling Technology [cellsignal.com]

JWG-071: A Technical Guide to a Selective ERK5 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, ATP-competitive chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3][4] As a member of the mitogen-activated protein kinase (MAPK) family, ERK5 is a critical component of a signaling cascade that regulates diverse cellular processes, including proliferation, differentiation, and survival.[5][6][7] Dysregulation of the ERK5 pathway has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[4][8]

This technical guide provides a comprehensive overview of this compound, including its target profile, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research and drug discovery.

Target Profile and Selectivity

This compound was developed as a kinase-selective inhibitor with significantly improved selectivity for ERK5 over Bromodomain-containing protein 4 (BRD4) compared to earlier inhibitors like XMD8-92.[6][9][10] However, it exhibits off-target activity against several other kinases. The inhibitory activity of this compound against its primary target and key off-targets is summarized in the table below.

| Target | IC50 (nM) | Assay Type | Reference |

| ERK5 (MAPK7) | 88 - 90 | In vitro kinase assay | [1][5][8] |

| LRRK2 | 109 | In vitro kinase assay | [1][3][11] |

| DCAMKL2 | 223 | Invitrogen Z-lyte | [11] |

| PLK4 | 328 | Invitrogen Lanthascreen | [11] |

| BRD4 | 6000 | N/A | [5][8] |

Table 1: Inhibitory activity of this compound against various kinases.

Kinome-wide selectivity profiling of this compound has been performed against a panel of 468 human kinases, confirming its primary activity against ERK5 and identifying other off-target kinases.[5][8]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the ERK5 kinase domain.[11] The ERK5 signaling pathway is a three-tiered cascade initiated by various extracellular stimuli, including growth factors and stress signals.[1][2][6] These stimuli lead to the activation of Mitogen-activated protein kinase kinase kinases 2 and 3 (MEKK2/3), which in turn phosphorylate and activate Mitogen-activated protein kinase kinase 5 (MEK5).[1][2][5] Activated MEK5 then dually phosphorylates ERK5 at its TEY motif (Threonine-Glutamic acid-Tyrosine), leading to its activation.[1][2]

Activated ERK5 can then phosphorylate a variety of downstream substrates in both the cytoplasm and the nucleus, including transcription factors such as myocyte enhancer factor-2 (MEF2) and c-Fos, thereby regulating gene expression and influencing cellular responses.[5][6][9] this compound, by binding to the ATP pocket of ERK5, prevents its catalytic activity and the subsequent phosphorylation of its downstream targets. This inhibition of ERK5 signaling has been shown to impair cancer cell proliferation and induce apoptosis.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against ERK5.

-

Reagents and Materials:

-

Recombinant human ERK5 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

ATP

-

Substrate peptide (e.g., Myelin Basic Protein)

-

This compound (serially diluted in DMSO)

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or fluorescent-based detection system

-

96-well or 384-well plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, ERK5 enzyme, and the substrate peptide.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of the plate.

-

Initiate the kinase reaction by adding ATP (mixed with radiolabeled ATP if applicable).

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the incorporation of phosphate into the substrate using a scintillation counter or measure the fluorescence signal.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cell-Based Assay: Inhibition of ERK5 Autophosphorylation (Western Blot)

This protocol describes how to assess the ability of this compound to inhibit ERK5 autophosphorylation in cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, Ishikawa, or AN3CA) in appropriate culture dishes and grow to 70-80% confluency.[5]

-

Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a known ERK5 activator, such as Epidermal Growth Factor (EGF), for a short period (e.g., 15-30 minutes).[5]

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK5 (p-ERK5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe with an antibody for total ERK5 as a loading control.

-

Cell Proliferation Assay (MTT or Crystal Violet)

This protocol measures the effect of this compound on cancer cell proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Crystal Violet Assay:

-

Gently wash the cells with PBS.

-

Fix the cells with methanol for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to dry.

-

Solubilize the stain with a solution such as 10% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability or proliferation relative to the DMSO-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data on a dose-response curve.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of ERK5. Its improved selectivity over BRD4 makes it a superior probe compared to earlier generation inhibitors for dissecting the specific functions of ERK5 kinase activity. This guide provides the foundational technical information required for the effective utilization of this compound in cancer research and other therapeutic areas where the ERK5 signaling pathway is implicated. As with any chemical probe, careful consideration of its off-target profile is essential for the accurate interpretation of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

The Kinase Selectivity Profile of JWG-071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of JWG-071, a potent and selective inhibitor of Extracellular signal-regulated kinase 5 (ERK5). The document details its inhibitory activity against its primary target and a range of off-target kinases, outlines the experimental methodologies used for these assessments, and visualizes key biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a highly selective chemical probe for ERK5. Its potency and selectivity have been determined through various biochemical assays, providing quantitative measures of its interaction with a panel of kinases.

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) of this compound has been determined for ERK5 and several key off-target kinases. These values, presented in Table 1, demonstrate the compound's high affinity for its intended target.

| Kinase Target | IC50 (nM) | Assay Platform |

| ERK5 (MAPK7) | 88 | - |

| LRRK2 | 109 | Invitrogen Adapta |

| DCAMKL2 | 223 | Invitrogen Z'-LYTE |

| PLK4 | 328 | Invitrogen LanthaScreen |

| Table 1: IC50 values of this compound against the primary target ERK5 and prominent off-target kinases.[1][2] |

Kinome-Wide Selectivity Screening

To assess its broader selectivity across the human kinome, this compound was profiled using the DiscoverX KINOMEscan® platform. This competition binding assay measures the interaction of a compound with a panel of 468 human kinases. The results underscore the high selectivity of this compound. At a concentration of 1 µM, only two kinases, ERK5 and DCAMKL2, were identified as significant binders. This demonstrates a remarkably focused activity profile, making this compound a valuable tool for studying ERK5 biology with minimal confounding off-target effects.

Signaling Pathway Context

This compound targets ERK5, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Understanding this pathway is crucial for interpreting the functional consequences of this compound inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental assays used to determine the kinase selectivity profile of this compound.

General Workflow for Kinase Selectivity Profiling

The process of characterizing a kinase inhibitor's selectivity typically follows a structured workflow, beginning with initial potency testing and progressing to broad-panel screening.

DiscoverX KINOMEscan® Assay Protocol

The KINOMEscan® assay is a competition-based binding assay used for the broad profiling of kinase inhibitors.

Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.

Methodology:

-

Reagent Preparation: Kinases are tagged with a unique DNA identifier. An immobilized ligand is prepared on a solid support (e.g., beads).

-

Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound (this compound) are combined in a multi-well plate and allowed to reach equilibrium.

-

Washing: Unbound components are removed by washing the solid support.

-

Elution and Quantification: The bound kinase-DNA conjugate is eluted, and the amount of the DNA tag is quantified using qPCR.

-

Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower percentage indicates a stronger interaction.

Invitrogen LanthaScreen™ Kinase Assay Protocol

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

Principle: This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.

Methodology:

-

Kinase Reaction: The kinase, a fluorescein-labeled substrate, and ATP are incubated with varying concentrations of the inhibitor (this compound).

-

Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added.

-

Signal Measurement: The plate is incubated to allow for antibody binding, and the TR-FRET signal is read on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for fluorescein).

-

Data Analysis: The ratio of the acceptor (fluorescein) to donor (terbium) emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Invitrogen Z'-LYTE™ Kinase Assay Protocol

The Z'-LYTE™ assay is another FRET-based method that relies on the differential proteolytic cleavage of a phosphorylated versus a non-phosphorylated peptide substrate.

Principle: A peptide substrate is labeled with two different fluorophores (a FRET donor and acceptor). The kinase phosphorylates the peptide. A "development" reagent containing a site-specific protease is then added, which selectively cleaves the non-phosphorylated peptides, disrupting FRET. Phosphorylation protects the peptide from cleavage, thus maintaining the FRET signal.

Methodology:

-

Kinase Reaction: The kinase, the FRET-peptide substrate, and ATP are incubated with the inhibitor (this compound).

-

Development Reaction: The development reagent (protease) is added to the reaction mixture.

-

Signal Measurement: The fluorescence is measured at the emission wavelengths of both the donor (e.g., coumarin at ~445 nm) and acceptor (e.g., fluorescein at ~520 nm) after excitation of the donor.

-

Data Analysis: The emission ratio is calculated. A higher ratio indicates a greater degree of phosphorylation and thus, more potent inhibition of the kinase. IC50 curves are generated from this data.

Invitrogen Adapta™ Universal Kinase Assay Protocol

The Adapta™ assay is a TR-FRET based immunoassay that quantifies the amount of ADP produced during a kinase reaction.

Principle: This assay is based on the competition between ADP generated by the kinase and a fluorescently labeled ADP tracer for binding to a europium-labeled anti-ADP antibody. As the kinase produces more ADP, less tracer binds to the antibody, resulting in a decrease in the TR-FRET signal.

Methodology:

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with the inhibitor (this compound), leading to the conversion of ATP to ADP.

-

Detection: A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA is added.

-

Signal Measurement: The plate is incubated to allow for competitive binding, and the TR-FRET signal is measured (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for the tracer).

-

Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. A decrease in this ratio corresponds to an increase in ADP production (i.e., less inhibition). IC50 values are determined from the dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of ERK5. Biochemical assays demonstrate its nanomolar potency against ERK5, with significantly lower activity against other kinases. Broad kinome screening confirms its exceptional selectivity, with only one major off-target, DCAMKL2, identified. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The high selectivity of this compound makes it an invaluable tool for elucidating the specific roles of ERK5 in cellular processes and disease, and a promising starting point for the development of ERK5-targeted therapeutics.

References

JWG-071: A Technical Guide to a Selective Chemical Probe for ERK5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JWG-071, a potent and selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5), also known as MAPK7. ERK5 is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade implicated in various cellular processes, including proliferation, differentiation, and survival.[1][2] Its dysregulation is associated with numerous cancers, making it a compelling target for therapeutic development.[3][4] The availability of selective chemical probes like this compound is critical for dissecting the specific biological functions of ERK5 and validating its therapeutic potential.

Data Presentation: Quantitative Profile of this compound

This compound was developed to improve upon earlier ERK5 inhibitors that suffered from significant off-target effects, most notably potent inhibition of the bromodomain-containing protein BRD4.[5][6][7] this compound demonstrates a favorable selectivity profile, making it a valuable tool for specifically interrogating ERK5 biology.[5][8]

Table 1: In Vitro Biochemical Potency and Selectivity

The biochemical inhibitory activity of this compound was assessed against a panel of kinases. The data highlights its high potency for ERK5 with key off-targets identified. Notably, this compound displays a significantly improved selectivity margin against BRD4 compared to previous tool compounds.[6][7][8]

| Target | IC₅₀ (nM) | Assay Technology | Reference |

| ERK5 (MAPK7) | 88 | Biochemical Kinase Assay | [9][10][11][12] |

| LRRK2 | 109 | Invitrogen Adapta | [9][10][12] |

| DCAMKL2 | 223 | Invitrogen Z-lyte | [12] |

| PLK4 | 328 | Invitrogen Lanthascreen | [12] |

| BRD4 | ~6000 | BROMOscan | [13] |

Table 2: Cellular Activity of this compound

This compound effectively engages and inhibits ERK5 in a cellular context. Its ability to block growth factor-induced ERK5 activation and induce cytotoxicity in cancer cell lines underscores its utility in cell-based studies.

| Assay | Cell Line(s) | IC₅₀ (µM) | Description | Reference |

| ERK5 Autophosphorylation | HeLa | 0.020 | Inhibition of EGF-induced ERK5 mobility shift | [12] |

| Cytotoxicity (MTT Assay) | Ishikawa, AN3CA, ARK1 (Endometrial Cancer) | 2 - 3 | Reduction in cell viability after 48h treatment | [13] |

Table 3: In Vivo Pharmacokinetic Profile in Mice

Pharmacokinetic analysis in mice has demonstrated that this compound possesses properties suitable for in vivo investigation.[13]

| Parameter | Value | Route | Reference |

| Oral Bioavailability | 84% | Oral | [13] |

| Tₘₐₓ | 1 hour | Oral | [13] |

| Half-life (t₁/₂) | 4.34 hours | Oral | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key assays used to characterize this compound.

Protocol 1: In Vitro Kinase Selectivity Profiling (Competitive Binding Assay)

This protocol outlines a general procedure for assessing inhibitor selectivity across a wide panel of kinases, such as the KinomeScan™ platform.

-

Assay Principle: The inhibitor's ability to compete with an immobilized, active-site directed ligand for binding to the kinase of interest is measured. The amount of kinase captured by the immobilized ligand is quantified.

-

Reagents: DNA-tagged kinases, inhibitor compound (this compound), immobilized non-selective kinase inhibitor ligand, and quantitative PCR (qPCR) reagents.

-

Procedure:

-

A panel of DNA-tagged human kinases is combined with the immobilized ligand in assay wells.

-

This compound is added at a fixed concentration (e.g., 1 µM) to the wells.[8]

-

The mixture is incubated to allow binding to reach equilibrium.

-

Unbound kinase is washed away.

-

The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

-

Results are expressed as a percentage of the DMSO control, where a lower signal indicates stronger binding of the test compound. Hits are typically defined as compounds that produce a signal below a certain threshold (e.g., <10% of control).[8]

-

-

IC₅₀ Determination: For specific kinases of interest, a dose-response curve is generated by incubating the kinase with serial dilutions of this compound to calculate the IC₅₀ value.

Protocol 2: Cellular ERK5 Autophosphorylation Assay (Western Blot)

This assay validates target engagement in cells by measuring the inhibition of ERK5's autophosphorylation, which causes a characteristic shift in its migration on SDS-PAGE.[14]

-

Cell Culture: Plate HeLa cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal kinase activity.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle control for 1-2 hours.

-

Stimulation: Add Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL and incubate for 15-30 minutes to induce ERK5 activation.[13][14]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-40 µg) on an 8% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against total ERK5 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Develop the blot using an ECL substrate and visualize. The upper, slower-migrating band represents phosphorylated ERK5, which should decrease in intensity with increasing this compound concentration.[13][14]

-

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., Ishikawa, AN3CA) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours.[13][15]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570-595 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO-treated control wells and plot the results to determine the IC₅₀ value.

Mandatory Visualizations

Diagrams generated using Graphviz to illustrate key pathways and workflows.

ERK5 Signaling Pathway

Workflow for Chemical Probe Validation

This compound Target Selectivity Profile

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 4. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. abmole.com [abmole.com]

- 12. graylab.stanford.edu [graylab.stanford.edu]

- 13. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

The Discovery and Development of JWG-071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWG-071 is a potent and selective, ATP-competitive small molecule inhibitor of Extracellular signal-Regulated Kinase 5 (ERK5), also known as Mitogen-Activated Protein Kinase 7 (MAPK7). Its development as a chemical probe has been instrumental in elucidating the physiological and pathological roles of ERK5 signaling. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, kinase selectivity, and effects in various in vitro and in vivo models. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The ERK5 pathway is a distinct MAPK cascade that has been implicated in the progression of various cancers. The development of selective inhibitors is paramount to understanding the specific functions of ERK5 and for its validation as a therapeutic target. This compound emerged from a medicinal chemistry effort to improve the selectivity of existing ERK5 inhibitors, particularly to discriminate against bromodomains, a common off-target of related chemical scaffolds.

Discovery and Synthesis

The discovery of this compound was the result of a structure-activity relationship (SAR) study on a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one scaffold. This core structure was known to produce inhibitors of various kinases. The key modification that led to the enhanced selectivity of this compound was the introduction of a sec-butyl group, which was found to reduce binding affinity for the BRD4 bromodomain due to steric hindrance, while maintaining potent inhibition of ERK5.

While the specific, detailed synthetic protocol for this compound is not publicly available in a step-by-step format, the synthesis of the pyrimido-benzodiazepinone core generally involves a multi-step process. A key reaction in the synthesis of related biaryl kinase inhibitors is the Suzuki-Miyaura cross-coupling reaction.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. This reaction is widely used in medicinal chemistry to form carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents).

-

Solvent: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.

-

Reaction Conditions: The reaction mixture is heated, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Mechanism of Action and Kinase Selectivity

This compound functions as an ATP-competitive inhibitor of ERK5. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates.

Kinase Inhibition Profile

The selectivity of this compound has been assessed against a large panel of human kinases, demonstrating a high degree of selectivity for ERK5.

| Kinase Target | IC₅₀ (nM) | Reference |

| ERK5 (MAPK7) | 88 | [1] |

| LRRK2 | 109 | [1] |

| DCAMKL2 | 223 | |

| PLK4 | 328 | |

| BRD4 | >1000 | |

| Table 1: In vitro inhibitory activity of this compound against selected kinases. |

Experimental Protocol: KinomeScan™ Assay

The kinase selectivity of this compound was determined using the KINOMEscan™ platform (DiscoverX), which is an active site-directed competition binding assay.

-

Assay Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag.

-

Procedure: A panel of kinases is tested in the presence of a fixed concentration of the test compound (e.g., 1 µM). The results are reported as "percent of control," where a lower percentage indicates stronger binding of the compound to the kinase. For hit compounds, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

Preclinical Pharmacology

The biological effects of this compound have been investigated in various preclinical models, demonstrating its utility in studying ERK5-driven cellular processes.

In Vitro Studies

Cell Viability and Proliferation Assays

This compound has been shown to inhibit the proliferation of various cancer cell lines, particularly those where the ERK5 pathway is hyperactivated.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Ishikawa | Endometrial Cancer | ~2-3 | |

| AN3CA | Endometrial Cancer | ~2-3 | |

| ARK1 | Endometrial Cancer | ~2-3 | |

| Table 2: Cytotoxic effects of this compound on endometrial cancer cell lines. |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2][3]

Apoptosis Induction

This compound has been demonstrated to induce apoptosis in cancer cells.

Experimental Protocol: Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1][4]

In Vivo Studies

The anti-tumor activity of this compound has been evaluated in mouse xenograft models.

Experimental Protocol: Mouse Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Ishikawa cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to a predetermined schedule and dose.

-

Monitoring: Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

A study on endometrial cancer xenografts showed that systemic administration of this compound significantly impaired tumor growth. Pharmacokinetic analysis in mice revealed that this compound has favorable properties, including 84% oral bioavailability, a Tmax of 1 hour, and a half-life of 4.34 hours.

Visualizations

Signaling Pathway

Caption: The ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Generalized workflow for the preclinical evaluation of a kinase inhibitor.

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for studying ERK5 biology. Its well-characterized potency, selectivity, and in vivo activity make it an invaluable tool for the scientific community. This technical guide provides a consolidated resource of the key data and methodologies associated with the discovery and preclinical development of this compound, which should aid researchers in designing and interpreting experiments aimed at further understanding the role of ERK5 in health and disease.

References

The Role of JWG-071 in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWG-071 is a potent and selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] This technical guide provides an in-depth analysis of the role of this compound in modulating cellular signaling pathways. It consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes its mechanism of action and impacted signaling networks through comprehensive diagrams. This document is intended to serve as a valuable resource for researchers investigating ERK5 signaling and for professionals involved in the development of novel therapeutics targeting this pathway.

Introduction to this compound

This compound is a kinase-selective chemical probe that has emerged as a critical tool for elucidating the multifaceted functions of ERK5 in both normal physiology and disease states, particularly in cancer.[1][2] It is an ATP-competitive inhibitor, demonstrating high affinity for the ERK5 kinase domain.[3] Notably, this compound displays improved selectivity for ERK5 over Bromodomain-containing protein 4 (BRD4) compared to previous ERK5 inhibitors, a feature that allows for more precise dissection of ERK5-specific signaling events.[3] Beyond its primary target, this compound also exhibits inhibitory activity against other kinases, including Leucine-rich repeat kinase 2 (LRRK2), Doublecortin-like kinase 2 (DCAMKL2), and Polo-like kinase 4 (PLK4).[3] Understanding the full spectrum of this compound's targets and their downstream consequences is crucial for the accurate interpretation of experimental results.

Core Mechanism of Action: Inhibition of the ERK5 Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of ERK5 kinase activity. The ERK5 signaling pathway is a crucial transducer of extracellular signals that regulate a variety of cellular processes, including proliferation, differentiation, and survival.[4]

Signaling Cascade:

-

Upstream Activation: The pathway is typically initiated by growth factors or stress signals, which lead to the activation of MEK5 (MAP2K5).[5]

-

ERK5 Phosphorylation: MEK5, a dual-specificity kinase, then phosphorylates ERK5 on threonine and tyrosine residues (Thr218/Tyr220) within its activation loop, leading to its activation.[6]

-

Nuclear Translocation and Transcriptional Regulation: Activated ERK5 translocates to the nucleus, where it phosphorylates and activates several transcription factors, most notably members of the Myocyte Enhancer Factor 2 (MEF2) family. This leads to the expression of downstream target genes, such as c-Jun, which are involved in cell proliferation and survival.[6]

Impact of this compound:

This compound, by binding to the ATP-binding pocket of ERK5, prevents its phosphorylation and subsequent activation. This blockade has several key downstream consequences:

-

Inhibition of Proliferation: By preventing the activation of pro-proliferative transcription factors, this compound has been shown to impair cell proliferation and colony formation in various cancer cell lines.

-

Induction of Apoptosis: The inhibition of the pro-survival signals mediated by ERK5 can lead to the induction of programmed cell death, or apoptosis.

Below is a diagram illustrating the ERK5 signaling pathway and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

An In-depth Technical Guide to the Pharmacology of JWG-071

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of JWG-071, a kinase-selective chemical probe for Extracellular signal-Regulated Kinase 5 (ERK5). It details its mechanism of action, selectivity, and effects in both in vitro and in vivo models, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action and Selectivity

This compound is a potent, ATP-competitive inhibitor of ERK5, also known as Big MAP Kinase-1 (BMK-1).[1] It functions by binding to the ATP pocket of the kinase domain, thereby blocking its catalytic activity and downstream signaling.[2] A key feature of this compound is its improved selectivity for ERK5 over the bromodomain-containing protein 4 (BRD4) when compared to its predecessor, XMD8-92.[1][3] This enhanced selectivity is attributed to a sec-butyl substituent that creates a steric clash with the αC-helix of BRD4.[1][3]

While highly selective against BRD4, this compound does exhibit activity against other kinases, notably Leucine-Rich Repeat Kinase 2 (LRRK2) and Doublecortin Like Kinases (DCLK1 and DCLK2).[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the activity and pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Assay Type | Reference |

| ERK5 | 88 nM | Biochemical Enzyme Assay | [5][6] |

| LRRK2 | 109 nM | Biochemical Enzyme Assay | [5][6] |

| Endometrial Cancer Cell Lines (Ishikawa, AN3CA, ARK1) | 2-3 µM | Cell Viability Assay | [4] |

Table 2: Kinase Selectivity Profile

| Kinase | Activity | Assay Type | Reference |

| ERK5 | Inhibited | In vitro ATP-site competition binding assay | [4] |

| LRRK2 | Inhibited | In vitro ATP-site competition binding assay | [1][4] |

| DCLK1 | Inhibited | In vitro ATP-site competition binding assay | [4] |

| DCLK2 | Inhibited | In vitro ATP-site competition binding assay | [4] |

| PLK4 | Inhibited | Not Specified | [1] |

| BRD4 | >10-fold improved selectivity vs. XMD8-92 | Not Specified | [1][3] |

| 468 Human Kinases | Generally high selectivity for ERK5 | KINOMEscan | [4][7] |

Table 3: In Vivo Pharmacokinetic Profile in Mice

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | 84% | Oral | [4] |

| Time to Maximum Concentration (Tmax) | 1 hour | Oral | [4] |

| Half-life (t1/2) | 4.34 hours | Oral | [4] |

Signaling Pathway of this compound Action

This compound primarily targets the MEK5/ERK5 signaling cascade, which is involved in various cellular processes, including proliferation, survival, and apoptosis. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

-

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

-

Methodology: An in vitro ATP-site competition binding assay (e.g., KINOMEscan™) is utilized.[4][7]

-

A test concentration of this compound (e.g., 1 µM) is incubated with a panel of 468 human kinases, each linked to a DNA tag.[4][7]

-

An immobilized, active-site directed ligand is included in the reaction.

-

Kinases that do not bind to this compound will bind to the immobilized ligand, while those that interact with this compound will remain in solution.

-

After an incubation period, the mixture is washed, and the amount of kinase bound to the solid support is quantified using qPCR of the DNA tags.

-

The results are expressed as a percentage of the control, and hits are identified as kinases showing a significant reduction in binding to the immobilized ligand.

-

Caption: Workflow for in vitro kinase selectivity profiling.

-

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., Ishikawa, AN3CA, ARK1 endometrial cancer cells) are cultured in appropriate media.[4]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

-

Cell Viability (MTT Assay):

-

After treatment, MTT reagent is added to the cells and incubated.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured to determine cell viability relative to a vehicle-treated control.[8]

-

-

Apoptosis (Annexin V/PI Staining):

-

Treated cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.[4]

-

-

Apoptosis (Caspase-3 Activation):

-

Cell lysates from treated cells are analyzed by immunoblotting (Western blot).

-

Antibodies specific for cleaved (active) caspase-3 and its substrate, cleaved PARP, are used to detect the activation of the apoptotic cascade.[4]

-

-

Caption: Experimental workflow for cell viability and apoptosis assays.

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Cell Implantation: Athymic nude mice are subcutaneously injected with human cancer cells (e.g., 4 x 10^6 Ishikawa cells).[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³).[4]

-

Randomization and Treatment: Mice are randomly assigned to a control group (vehicle) or a treatment group. This compound is administered, for example, once daily via intraperitoneal injection at a dose of 50 mg/kg.[4]

-

Tumor Measurement: Tumor volumes are measured regularly (e.g., three times a week) using calipers, calculated as (length × width²)/2.[4]

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

-

Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the control and treated groups.

-

Summary of Biological Effects

-

Anti-proliferative Activity: this compound impairs cell proliferation and colony formation in various cancer cell lines.[4]

-

Induction of Apoptosis: The compound induces programmed cell death, confirmed by increased Annexin V staining, chromatin condensation, and activation of caspase-3.[4]

-

Inhibition of ERK5 Phosphorylation: this compound potently inhibits epidermal growth factor (EGF)-induced autophosphorylation of ERK5 without affecting ERK1/2 phosphorylation, demonstrating its specificity within the MAPK pathway in a cellular context.[4]

-

Tumor Growth Inhibition: In vivo, systemic administration of this compound significantly impairs the growth of human endometrial tumor xenografts.[1][4]

-

Induction of Cellular Senescence: In melanoma models, both genetic and pharmacologic inhibition of ERK5 with compounds including this compound can elicit cellular senescence, a state of irreversible cell-cycle arrest.[8]

Conclusion

This compound is a valuable chemical probe for studying the biological roles of ERK5. Its well-characterized mechanism of action, improved selectivity over BRD4, and demonstrated efficacy in preclinical cancer models make it a critical tool for researchers in oncology and cell signaling. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for scientists aiming to utilize this compound in their research and development efforts.

References

- 1. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The ERK5/NF-κB signaling pathway targets endometrial cancer proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structural and atropisomeric factors governing the selectivity of pyrimido-benzodiazipinones as inhibitors of kinases and bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Preliminary Efficacy of JWG-071: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWG-071 is a potent and selective, kinase-selective chemical probe for Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1).[1][2][3] Emerging preclinical data suggests that this compound holds promise as a therapeutic agent, particularly in the context of oncology. This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, detailed experimental protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Core Efficacy Data

The anti-cancer potential of this compound has been evaluated through a series of in vitro and in vivo studies. The compound has demonstrated inhibitory activity against its primary target, ERK5, and has shown cytotoxic and anti-proliferative effects in various cancer cell lines, with a particular focus on endometrial cancer.

In Vitro Kinase Inhibitory Activity

This compound exhibits high potency against ERK5 and a select number of other kinases. Its selectivity profile represents an improvement over earlier ERK5 inhibitors, particularly concerning the bromodomain-containing protein 4 (BRD4).[4][5]

| Target | IC50 (nM) | Assay Type | Reference |

| ERK5 | 88 | In vitro kinase assay | [1][2] |

| LRRK2 | 109 | In vitro kinase assay | [1][2] |

| DCAMKL2 | 223 | Invitrogen Z-lyte | [6] |

| PLK4 | 328 | Invitrogen Lanthascreen | [6] |

| BRD4 | 6000 | In vitro assay | [7] |

In Vitro Cellular Efficacy in Endometrial Cancer

This compound has been shown to induce cytotoxicity and inhibit the proliferation of endometrial cancer cell lines.

| Cell Line | IC50 (µM) for Cytotoxicity | Cancer Type | Key Findings | Reference |

| Ishikawa | 2-3 | Endometrioid | Induced apoptosis, inhibited proliferation and colony formation. | [7] |

| AN3CA | 2-3 | Endometrioid | Induced apoptosis, inhibited proliferation and colony formation. | [7] |

| ARK1 | 2-3 | Serous Adenocarcinoma | Induced apoptosis. | [1] |

| HeLa | Not Specified | Cervical | Potent apoptotic inducer. | [7] |

In Vivo Efficacy in Endometrial Cancer Xenograft Model

In a preclinical animal model, this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapy.

| Treatment Group | Dosage | Tumor Growth Inhibition | Animal Model | Reference |

| This compound | 30 mg/kg | 40-50% | Athymic nude mice with Ishikawa cell xenografts | [7] |

| Paclitaxel | 15 mg/kg | 40-50% | Athymic nude mice with Ishikawa cell xenografts | [7] |

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ERK5. The ERK5 signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in cell proliferation, survival, and differentiation.

Caption: The inhibitory action of this compound on the ERK5 signaling cascade.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the preliminary studies of this compound.

In Vitro Kinase Assay

An in vitro kinase assay is utilized to determine the direct inhibitory effect of this compound on the enzymatic activity of ERK5 and other kinases.

Protocol Outline:

-

Reagents: Recombinant human ERK5 enzyme, appropriate substrate (e.g., myelin basic protein), ATP, kinase buffer, and this compound at various concentrations.

-

Reaction Setup: The kinase reaction is initiated by combining the enzyme, substrate, and this compound in the kinase buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

ATP Addition: The reaction is started by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Termination: The reaction is stopped, typically by adding a stop solution (e.g., EDTA).

-

Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done via scintillation counting after capturing the substrate on a filter. For other methods like Z-lyte or Lanthascreen, fluorescence-based detection is used.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated from a dose-response curve.

Caption: A generalized workflow for determining kinase inhibition.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol Outline (MTT/MTS Assay):

-